RM 06

Immuno-oncology Natural Killer (NK) Cells Antimetastatic Activity

Sourcing a well-characterized immunomodulator with validated dual activity on innate immunity and myelopoiesis remains a significant challenge in preclinical oncology research. RM 06 directly addresses this gap with documented, reproducible pharmacology: • Potently boosts NK cell lytic activity, significantly reducing B16 melanoma lung metastases in murine models • Augments human CFU-GM colony formation in a concentration-dependent manner, enabling precise hematopoietic progenitor studies • Accelerates hematopoietic recovery post-lethal irradiation and bone marrow transplantation Supplied with ≥98% purity and comprehensive analytical documentation to ensure experimental reproducibility across independent laboratories.

Molecular Formula C21H32N6O6S
Molecular Weight 496.6 g/mol
CAS No. 126869-52-1
Cat. No. B1680652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRM 06
CAS126869-52-1
SynonymsRM 06;  RM-06;  RM06; 
Molecular FormulaC21H32N6O6S
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CSC)C(=O)O)NC(=O)OCCCCCN1C=NC2=C1NC=NC2=O
InChIInChI=1S/C21H32N6O6S/c1-13(2)9-14(18(28)25-15(10-34-3)20(30)31)26-21(32)33-8-6-4-5-7-27-12-24-16-17(27)22-11-23-19(16)29/h11-15H,4-10H2,1-3H3,(H,25,28)(H,26,32)(H,30,31)(H,22,23,29)/t14-,15-/m0/s1
InChIKeySKBHSRFBICJHSL-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RM 06 Identity & Baseline Profile


The compound designated by CAS 126869-52-1 is a synthetic dipeptide immunomodulator known as RM 06, RM-06, or RM06 [1]. Its full IUPAC name is (2R)-2-[[(2S)-4-methyl-2-[5-(6-oxo-1H-purin-9-yl)pentoxycarbonylamino]pentanoyl]amino]-3-methylsulfanylpropanoic acid [2]. It is classified as both a dipeptide and a hypoxanthine derivative [1]. The core structure comprises a hypoxanthine (6-oxopurine) moiety linked via a pentoxycarbonyl spacer to a leucyl-methionine dipeptide [3]. As a research-use-only chemical, its primary documented biological role is in modulating immune cell activity, specifically that of Natural Killer (NK) cells [4].

NK cell activity modulation study context
Innate immunity and hematopoiesis research models
Synthetic dipeptide-hypoxanthine conjugate; research use only

RM 06 Unique Specificity Over Substitutes


The specific immunomodulatory profile of RM 06, which involves boosting NK cell activity and augmenting hematopoiesis, is not a generic property of its structural components or common immunomodulators [1]. Simple substitution with hypoxanthine, leucine, or methionine alone, or with other dipeptides, will not replicate this activity. The precise covalent linkage of the peptidyl-hypoxanthine structure is required for its observed effects on both innate immunity (NK cells) and hematopoietic progenitor growth (CFU-GM) [2]. Furthermore, within the specific class of synthetic biological response modifiers, even closely related compounds (e.g., ST 789) exhibit distinct biological profiles [3]. This specificity mandates that any experimental replication or comparative study requires the exact compound, RM 06, and cannot rely on a structurally similar or functionally analogous substitute.

! Hypoxanthine or dipeptide fragments alone may not reproduce the integrated immunomodulatory response observed with the intact conjugate.
! Even closely related peptidyl-hypoxanthine derivatives (e.g., ST 789) exhibit distinct biological profiles; functional class-level inference may not transfer.
! Structural analogs may lack the specific dual NK cell and hematopoietic progenitor effects; study endpoint interpretation may shift.

RM 06 Quantitative Comparative Evidence


NK Cytotoxicity vs. IL-2 in B16 Melanoma

In a comparative study using a syngeneic murine B16 melanoma model, RM 06 treatment demonstrated a superior, albeit not explicitly quantified as a fold-change over comparator, reduction in lung metastasis burden compared to the standard immunomodulator Interleukin-2 (IL-2) [1]. While both agents significantly reduced lung metastases, the study's data indicate a more potent antimetastatic effect for RM 06 at the doses tested. The following data are reported for RM 06.

Antimetastatic response vs IL-2
Model context
Significant lung metastasis reduction vs control (p<0.01); RM 06 effect reported more pronounced than IL-2 at tested doses, without direct head-to-head fold quantification.
Reported antimetastatic endpoint response; positioning supports NK-cell research models.
Murine B16 model, 2.5 mg/kg/day i.p. for 5 days; cross-study comparison.
Immuno-oncology Natural Killer (NK) Cells Antimetastatic Activity In Vivo Murine Model

In Vivo NK Cell Activation vs. Vehicle

RM 06 demonstrates a clear and quantifiable boost in NK cell lytic activity in normal mice. This effect is observed directly ex vivo against YAC-1 target cells [1]. The study provides quantitative data showing a statistically significant increase in NK cell-mediated cytotoxicity following RM 06 treatment compared to a vehicle-treated control group [1].

In vivo NK cell activation
Reported
~20 percentage-point increase in YAC-1 lysis at E:T 100:1 (p<0.05); over 2-fold vs vehicle control.
Supports NK cytotoxicity assay context; quantifiable immunostimulatory benchmark.
Ex vivo splenocyte assay after 5-day in vivo treatment in C57BL/6 mice.
Immunology Natural Killer (NK) Cells Cytotoxicity Assay In Vivo Immunomodulation

Human CFU-GM Progenitor Stimulation In Vitro

Beyond NK cell modulation, RM 06 exhibits a distinct and quantifiable effect on human hematopoiesis. In vitro studies using human bone marrow cells demonstrate a concentration-dependent augmentation of CFU-GM colony formation [1]. This activity is separate from its effects on lymphoid cells and is not observed with the individual components of the molecule [1].

Human CFU-GM stimulation
Concentration-dependent
~50% increase in CFU-GM colonies at 10⁻⁸ M vs control; not observed with hypoxanthine alone.
Reported myeloid progenitor expansion; distinct from lymphoid-restricted modulators.
14-day human bone marrow methylcellulose culture with GM-CSF.
Hematology Hematopoietic Stem Cells Colony-Forming Unit (CFU) Assay Immunopharmacology

RM 06 Research Application Scenarios


NK Cell Antitumor & Antimetastatic Immunity Studies

Based on direct evidence of RM 06's ability to significantly boost NK cell lytic activity and reduce B16 melanoma lung metastases, this compound is an ideal tool for preclinical in vivo research focused on understanding and enhancing NK cell function against cancer [1]. It is particularly well-suited for studies involving models of hematogenous metastasis, bone marrow transplantation, and immune reconstitution following myelosuppressive therapies [1].

Human HSPC Expansion & Differentiation In Vitro

The specific, concentration-dependent activity of RM 06 in augmenting human CFU-GM colony formation makes it a valuable reagent for in vitro hematopoietic research [2]. It is recommended for studies examining the direct modulation of myeloid progenitor cell growth and differentiation, and for dissecting the signaling pathways that govern myelopoiesis, independent of its effects on lymphoid cells [2].

Positive Control in Immune Reconstitution Models

Given its documented ability to accelerate the recovery of NK cell activity and hematopoiesis in lethally irradiated and bone marrow-transplanted mice, RM 06 serves as a robust positive control for studies of immune reconstitution [1][2]. Its dual action on both innate immunity (NK cells) and myelopoiesis makes it a superior control compared to agents that target only a single immune compartment [1].

Hypoxanthine-Dipeptide Conjugate Pharmacological Research

As a fully synthetic compound with a well-characterized chemical structure, RM 06 is suitable for medicinal chemistry and pharmacological studies investigating structure-activity relationships (SAR) of peptidyl-hypoxanthine immunomodulators [3]. Its defined stereochemistry and unique covalent linkage provide a clear and reproducible chemical scaffold for analog development and mechanistic studies [3].

Application
Selection Property
Validation Focus
NK cell antitumor immunity models
NK cell activation and metastasis reduction profile
Endpoint response in hematogenous metastasis and immune reconstitution assays
Human hematopoietic progenitor research
Concentration-dependent CFU-GM augmentation
Myeloid lineage colony formation and signaling pathway dissection
Immune reconstitution comparator studies
Dual innate immunity and myelopoiesis activity
NK cell recovery and hematopoietic output benchmarking
Peptidyl-hypoxanthine SAR research
Defined stereochemistry and covalent linkage
Structure–activity relationship interpretation and analog reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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